molecular formula C14H21NO B5890879 2-ethyl-N-(2-phenylethyl)butanamide

2-ethyl-N-(2-phenylethyl)butanamide

Cat. No.: B5890879
M. Wt: 219.32 g/mol
InChI Key: YTDFJJNTCPOIFC-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-phenylethyl)butanamide is a synthetic amide derivative characterized by a 2-ethylbutanoyl group linked to a 2-phenylethylamine moiety. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol (inferred from structural analogs) .

Properties

IUPAC Name

2-ethyl-N-(2-phenylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-13(4-2)14(16)15-11-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDFJJNTCPOIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-phenylethyl)butanamide typically involves the reaction of 2-ethylbutanoyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-phenylethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Scientific Research Applications

2-ethyl-N-(2-phenylethyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of this compound and Analogs

Compound Name Molecular Formula MW (g/mol) logP H-bond Donors H-bond Acceptors PSA (Ų) Key Structural Features
This compound C₁₄H₂₁NO 219.32* ~3.8* 1 2 ~23* Phenylethyl group (CH₂CH₂Ph)
2-ethyl-N-(2-ethylphenyl)butanamide C₁₄H₂₁NO 219.32 3.81 1 2 22.90 2-ethylphenyl substituent
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₈N₂O₃ 250.30 N/A 1 4 ~80 Nitro group (electron-withdrawing)
2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide C₁₃H₁₉NO₂ 221.30 N/A 2 3 ~50 Hydroxy group (polar)

*Inferred from analogs.

Key Observations:

Lipophilicity (logP):

  • The target compound and 2-ethyl-N-(2-ethylphenyl)butanamide share similar logP values (~3.8), reflecting their comparable lipophilicity due to aromatic and alkyl substituents .
  • The nitro group in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide likely increases logP slightly but reduces solubility due to electron-withdrawing effects .
  • The hydroxy group in 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide lowers logP and enhances polarity, improving aqueous solubility .

Hydrogen Bonding and Polar Surface Area (PSA): The target compound has 1 H-bond donor (amide NH) and 2 acceptors (amide O and phenyl π-system), with a low PSA (~23 Ų), favoring membrane permeability. The hydroxy analog’s 2 H-bond donors (amide NH, phenolic OH) and moderate PSA (~50 Ų) balance solubility and permeability .

Structural and Biological Implications: Phenylethyl vs. Aryl Substituents: The phenylethyl group in the target compound provides steric bulk and moderate lipophilicity, whereas substituted phenyl groups (e.g., nitro, hydroxy) modulate electronic properties and binding specificity. Biological Activity: highlights that analogs with indolinone substituents (e.g., compound 61) exhibit kinase inhibitory activity, underscoring the role of the aromatic group in target engagement . Safety Profiles: Compounds with piperidinyl-phenylethyl motifs (e.g., ’s fentanyl analog) demonstrate drastic pharmacological effects, emphasizing the substituent’s impact on safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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